molecular formula C7H8ClNS B6251308 3-chloro-5-(methylsulfanyl)aniline CAS No. 1822986-10-6

3-chloro-5-(methylsulfanyl)aniline

Katalognummer: B6251308
CAS-Nummer: 1822986-10-6
Molekulargewicht: 173.66 g/mol
InChI-Schlüssel: NZCVNAAZMCVKHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-5-(methylsulfanyl)aniline: is a chemical compound with the molecular formula C7H8ClNS and a molecular weight of 173.7 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Common industrial methods include the use of high-pressure reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 3-chloro-5-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Sodium hydroxide, ethanol, and various nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted anilines.

Wissenschaftliche Forschungsanwendungen

3-chloro-5-(methylsulfanyl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-chloro-5-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    3-chloroaniline: Similar structure but lacks the methylsulfanyl group.

    5-chloro-2-methylaniline: Similar structure with a different substitution pattern.

    3-chloro-4-(methylsulfanyl)aniline: Similar structure with a different position of the methylsulfanyl group.

Uniqueness: 3-chloro-5-(methylsulfanyl)aniline is unique due to the presence of both chlorine and methylsulfanyl groups at specific positions on the aniline ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Eigenschaften

CAS-Nummer

1822986-10-6

Molekularformel

C7H8ClNS

Molekulargewicht

173.66 g/mol

IUPAC-Name

3-chloro-5-methylsulfanylaniline

InChI

InChI=1S/C7H8ClNS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3

InChI-Schlüssel

NZCVNAAZMCVKHP-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC(=CC(=C1)N)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.